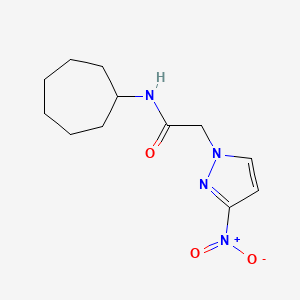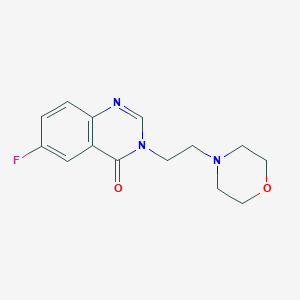
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone, also known as Nitro-Quinazoline, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The mechanism of action of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinases, including EGFR and VEGFR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, by blocking the activity of VEGFR. In addition, 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the limitations of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline is its potential toxicity, which may limit its use in clinical applications. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for the study of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline. One area of research is the development of new derivatives of this compound that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline, which may provide new insights into the treatment of various diseases. Finally, the potential clinical applications of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline, including its use as an anti-cancer or anti-inflammatory agent, should be further explored.
合成法
The synthesis of 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline involves the reaction of 2-amino-4(3H)-quinazolinone with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation between the carboxylic acid and the amine group of the quinazolinone, followed by cyclization to form the quinazoline ring. The yield of this reaction is typically high, and the product can be purified by recrystallization or chromatography.
科学的研究の応用
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinoneoline has been shown to possess anti-microbial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
特性
IUPAC Name |
2-(6-nitro-2-oxochromen-3-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5/c21-16-11-3-1-2-4-13(11)18-15(19-16)12-8-9-7-10(20(23)24)5-6-14(9)25-17(12)22/h1-8H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUDIXKZGGLNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-nitro-2-oxo-2H-chromen-3-yl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
![1-(cyclopropylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6059344.png)
![2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6059355.png)
![N-(tert-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6059368.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)
![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)


![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6059430.png)
![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6059438.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6059441.png)